tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[45]DECANE-8-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butylsulfinyl and tert-butyl groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under specific conditions, such as the use of strong bases or acids.
Introduction of Functional Groups: The tert-butylsulfinyl and tert-butyl groups are introduced through nucleophilic substitution or addition reactions, often using reagents like tert-butyl chloride or tert-butylsulfinyl chloride.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in processes like inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro Compounds: Other spirocyclic compounds with similar structures.
Sulfinyl Compounds: Compounds containing the sulfinyl functional group.
Tert-Butyl Compounds: Compounds with tert-butyl groups.
Uniqueness
TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE is unique due to its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C17H33N3O3S |
---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-(tert-butylsulfinylamino)-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C17H33N3O3S/c1-15(2,3)23-14(21)20-9-7-17(8-10-20)12-18-11-13(17)19-24(22)16(4,5)6/h13,18-19H,7-12H2,1-6H3/t13-,24?/m1/s1 |
InChI-Schlüssel |
DZNVHMOMUCOSNR-SGZRZGDHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC[C@H]2NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.